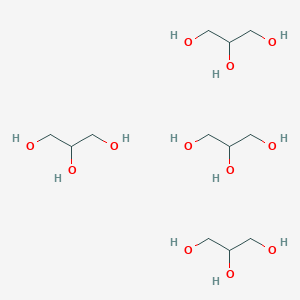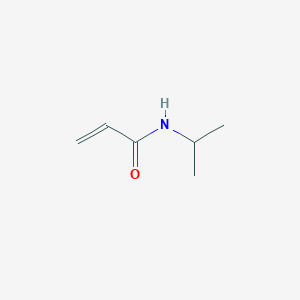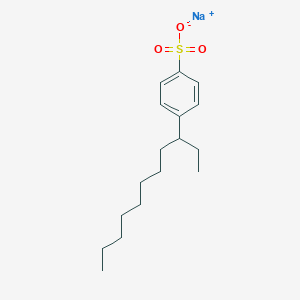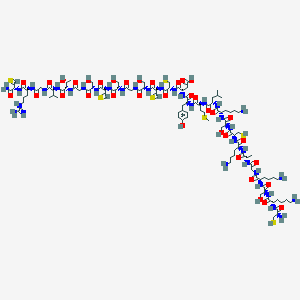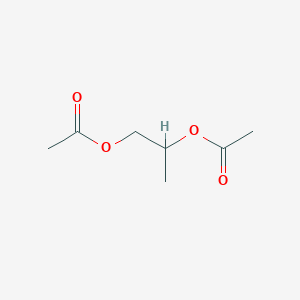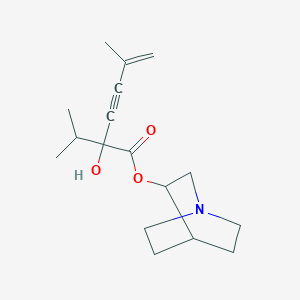
3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester, also known as Tropinone, is a chemical compound that has been extensively studied for its potential use in the synthesis of various drugs. Tropinone is a bicyclic ketone that is derived from the alkaloid tropine, which is found in several plants, including Atropa belladonna and Hyoscyamus niger. The compound has a wide range of applications in the pharmaceutical industry, particularly in the synthesis of atropine and scopolamine, which are used to treat several medical conditions, including motion sickness, nausea, and Parkinson's disease.
Mécanisme D'action
3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester acts as an acetylcholine antagonist, which means that it blocks the action of acetylcholine, a neurotransmitter that is involved in several physiological processes, including muscle contraction, heart rate regulation, and memory formation. By blocking the action of acetylcholine, tropinone can produce several physiological effects, including pupil dilation, decreased gastrointestinal motility, and decreased salivation.
Effets Biochimiques Et Physiologiques
3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester can produce several biochemical and physiological effects, including increased heart rate, decreased gastrointestinal motility, and decreased salivation. The compound can also produce several central nervous system effects, including drowsiness, confusion, and hallucinations.
Avantages Et Limitations Des Expériences En Laboratoire
3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester has several advantages and limitations for lab experiments. One of the main advantages of tropinone is its ability to produce several biochemical and physiological effects, which makes it a useful tool for studying the effects of acetylcholine antagonists on the body. However, tropinone also has several limitations, including its potential toxicity and its limited solubility in water.
Orientations Futures
There are several future directions for the study of tropinone. One potential direction is the development of new synthesis methods for the compound, which could improve its yield and purity. Another potential direction is the study of the compound's potential use in the synthesis of new drugs, particularly drugs that target the central nervous system. Additionally, the study of tropinone's mechanism of action could lead to the development of new drugs that target acetylcholine receptors.
Méthodes De Synthèse
3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester can be synthesized using several methods, including the Robinson annulation, the Feist-Benary reaction, and the Mannich reaction. The Robinson annulation is a popular method that involves the condensation of an α,β-unsaturated ketone with an aldehyde or ketone in the presence of a base. The Feist-Benary reaction, on the other hand, involves the reaction of an α,β-unsaturated ketone with an alkyne in the presence of a base. The Mannich reaction involves the reaction of an aldehyde or ketone with formaldehyde and a primary or secondary amine in the presence of a base.
Applications De Recherche Scientifique
3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester has been extensively studied for its potential use in the synthesis of various drugs, including atropine and scopolamine. Atropine is a medication that is used to treat several medical conditions, including bradycardia, irritable bowel syndrome, and asthma. Scopolamine, on the other hand, is used to treat motion sickness and nausea. 3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester has also been studied for its potential use in the synthesis of other drugs, including cocaine, which is used as a local anesthetic and a stimulant.
Propriétés
Numéro CAS |
101564-61-8 |
|---|---|
Nom du produit |
3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester |
Formule moléculaire |
C17H25NO3 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-5-methyl-2-propan-2-ylhex-5-en-3-ynoate |
InChI |
InChI=1S/C17H25NO3/c1-12(2)5-8-17(20,13(3)4)16(19)21-15-11-18-9-6-14(15)7-10-18/h13-15,20H,1,6-7,9-11H2,2-4H3 |
Clé InChI |
OIPYMFMOSBQFCM-UHFFFAOYSA-N |
SMILES |
CC(C)C(C#CC(=C)C)(C(=O)OC1CN2CCC1CC2)O |
SMILES canonique |
CC(C)C(C#CC(=C)C)(C(=O)OC1CN2CCC1CC2)O |
Synonymes |
1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-5-methyl-2-propan-2-yl-hex-5-en- 3-ynoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



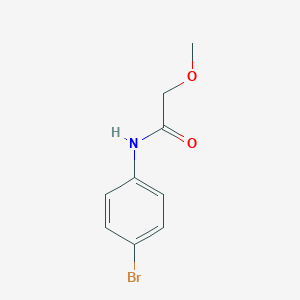
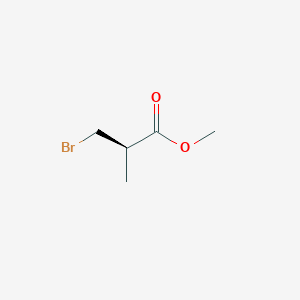
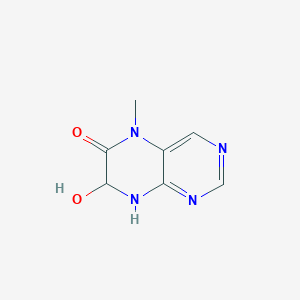
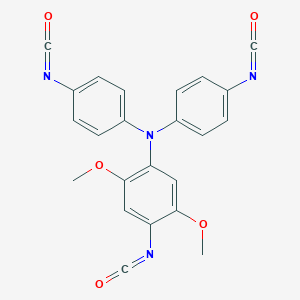
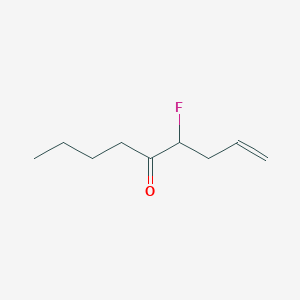
![1-Methylbenzo[e]benzimidazol-2-amine](/img/structure/B8347.png)
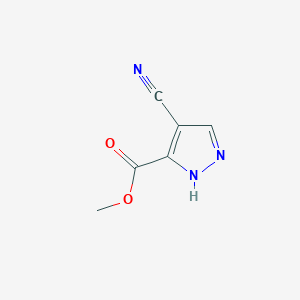
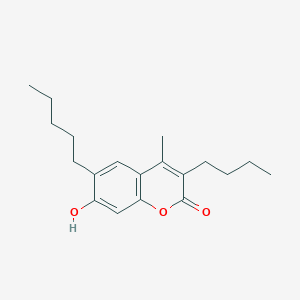
![3-[Dimethyl-[3-(2-methylprop-2-enoylamino)propyl]azaniumyl]propane-1-sulfonate](/img/structure/B8352.png)
